molecular formula C18H14FN5OS B2363518 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 1358802-48-8

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide

カタログ番号: B2363518
CAS番号: 1358802-48-8
分子量: 367.4
InChIキー: AJSHAQRHNZHODS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN5OS and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide represents a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives , which have garnered attention for their potential biological activities, particularly in the fields of anticonvulsant , anticancer , and anti-VEGFR-2 activities. This article explores the synthesis, biological evaluation, and relevant case studies of this compound and its derivatives.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Substitution Reactions : Subsequent reactions involve substitution at various positions on the quinoxaline ring to introduce functional groups such as fluorophenyl and thioether moieties.
  • Final Acetylation : The final product is obtained through acetylation of the amine group.

Anticonvulsant Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study evaluating several synthesized compounds including this compound, it was found that some derivatives demonstrated potent activity against metrazol-induced convulsions in animal models. For instance:

  • Compounds showed varying degrees of effectiveness with some reaching an ED50 value indicating their potential as anticonvulsants .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to assess anti-proliferative effects. The compound exhibited IC50 values indicating significant cytotoxicity.
  • A specific derivative was noted for its ability to inhibit cell growth effectively at low concentrations (IC50 values ranging from 1.9 to 3.23 µg/mL), suggesting a promising lead for further development .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

  • Intercalation with DNA : Studies indicate that triazoloquinoxaline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : Some derivatives have shown inhibitory effects on topoisomerase II enzymes which are crucial for DNA unwinding during replication .

Recent Studies

Recent research has focused on synthesizing new derivatives with enhanced biological activity:

  • A study conducted in 2023 highlighted new [1,2,4]triazolo[4,3-a]quinoxaline derivatives that exhibited potent anti-VEGFR-2 activity. These compounds were specifically designed to target tumor angiogenesis by inhibiting vascular endothelial growth factor receptor signaling pathways .

Comparative Analysis

A comparative analysis of various triazoloquinoxaline compounds revealed that modifications at specific positions significantly influenced their biological activity:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound AMCF-72.44Anticancer
Compound BHepG26.29Anticancer
Compound CVero>10Cytotoxicity

科学的研究の応用

Synthesis and Characterization

The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinoxaline core followed by the introduction of the fluorophenyl acetamide moiety. Various characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Properties

Research has indicated that derivatives of triazoloquinoxaline exhibit significant anticonvulsant activity. In studies involving metrazol-induced convulsions in animal models, certain derivatives demonstrated efficacy comparable to standard anticonvulsants. Specifically, compounds derived from the triazoloquinoxaline scaffold have shown promise in reducing seizure frequency and severity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of related compounds were tested against various cancer cell lines, revealing that some derivatives possess potent cytotoxic effects. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity. For instance, certain derivatives exhibited IC50 values as low as 2.44 μM against HepG2 liver cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens. Similar triazole derivatives have been documented to exhibit significant inhibitory effects on bacterial and fungal strains, suggesting a potential role in treating infectious diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several significant findings:

StudyFindings
Ghiaty et al. (2013)Identified novel anticonvulsant agents among synthesized triazoloquinoxaline derivatives.
El-Adl et al. (2020)Reported anticancer activities with IC50 values indicating effective cytotoxicity against multiple cancer cell lines.
Recent Studies (2023)Highlighted new derivatives as intercalative inhibitors of topoisomerase II with promising antiproliferative effects .

特性

IUPAC Name

N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSHAQRHNZHODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。